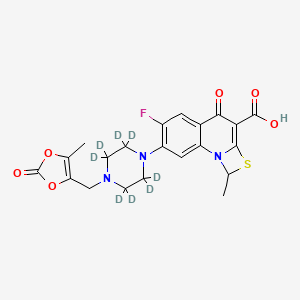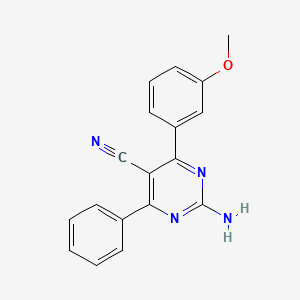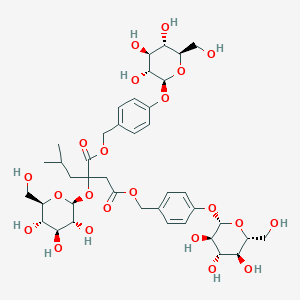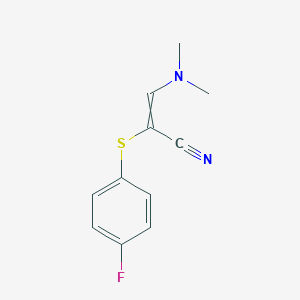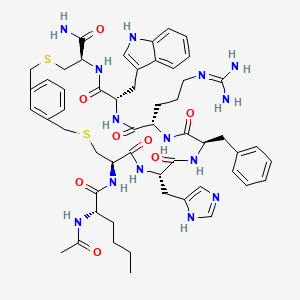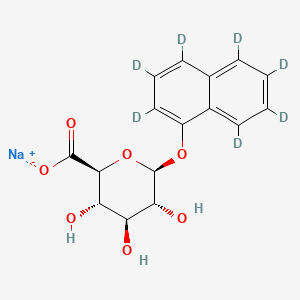
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Naphthol is prepared by two main synthetic routes :
- Nitration and Hydrogenation:
- Naphthalene is nitrated to give 1-nitronaphthalene.
- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
- Hydrogenation and Oxidation:
- Naphthalene is hydrogenated to tetralin.
- Tetralin is then oxidized to 1-tetralone.
- 1-tetralone undergoes dehydrogenation to form 1-naphthol.
Analyse Des Réactions Chimiques
1-Naphthol undergoes various types of chemical reactions :
- Oxidation:
- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
- Reduction:
- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
- Substitution:
- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
- Reduction of diazo derivatives gives 4-amino-1-naphthol.
- Tautomerism:
- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.
Applications De Recherche Scientifique
1-Naphthol has a wide range of applications in scientific research :
- Chemistry:
- Used as a precursor in the manufacturing of various azo dyes.
- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
- Biology:
- Acts as a biomarker in various biological studies.
- Plays a role in the Sakaguchi test for detecting arginine in proteins.
- Medicine:
- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
- Industry:
- Utilized in the production of insecticides like carbaryl.
- Serves as a component in multifunctional material systems due to its stability and reactivity.
Mécanisme D'action
1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1-Naphthol is often compared with its isomer, 2-naphthol :
- 2-Naphthol:
- Differs by the location of the hydroxyl group on the naphthalene ring.
- More reactive than 1-naphthol.
- Widely used as an intermediate for the production of dyes and other compounds.
- Phenol:
- Naphthols are naphthalene homologues of phenol.
- Both exhibit phenolic properties but naphthols are more reactive.
1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.
Propriétés
Formule moléculaire |
C16H15NaO7 |
|---|---|
Poids moléculaire |
349.32 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |
Clé InChI |
NYYIXWAJCYTTOL-HSDKOQQFSA-M |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

